molecular formula C16H16N2O6S B182019 MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- CAS No. 149457-03-4

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-

Cat. No.: B182019
CAS No.: 149457-03-4
M. Wt: 364.4 g/mol
InChI Key: BTXBRUSJXFSAJA-UHFFFAOYSA-N
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Description

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a hydroxy group, a methylsulfonamido group, and a phenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of a phenol derivative with a suitable halogenated compound to form the phenoxy intermediate.

    Introduction of the Methylsulfonamido Group: The phenoxy intermediate is then reacted with a sulfonamide derivative under controlled conditions to introduce the methylsulfonamido group.

    Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Formylation: Finally, the compound is subjected to formylation to introduce the formamide group, resulting in the formation of MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-4-methylphenyl)formamide
  • 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid
  • N-(2-Hydroxy-4-methylsulfonylphenyl)formamide

Uniqueness

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- is unique due to the presence of both the hydroxy and methylsulfonamido groups, which can enhance its reactivity and potential biological activity. The combination of these functional groups with the phenoxy moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-25(22,23)18-13-8-14(20)12(15(21)9-17-10-19)7-16(13)24-11-5-3-2-4-6-11/h2-8,10,18,20H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBRUSJXFSAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)O)C(=O)CNC=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441602
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149457-03-4
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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